![molecular formula C20H34O3 B1150902 (1S,4S,9R,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol CAS No. 41530-90-9](/img/structure/B1150902.png)
(1S,4S,9R,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol
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Description
Synthesis Analysis
Although the specific compound "(1S,4S,9R,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol" was not directly identified in the available literature, compounds with somewhat similar structures, such as various macrocyclic and tetracyclic compounds, have been synthesized through complex organic synthesis processes involving cyclization, oxidation, and functional group modifications (Rissom & Fitjer, 1997; Naya, Yamaguchi, & Nitta, 2003). These processes often require precise control of reaction conditions to achieve the desired configuration and stereochemistry.
Molecular Structure Analysis
The molecular structure of complex tetracyclic compounds is characterized by detailed X-ray crystallography, which provides insights into the arrangement of atoms, bond lengths, angles, and conformations. The study of structurally related compounds reveals the presence of diverse conformations, such as chair, boat, or twist, depending on the specific structural constraints and substitutions in the molecule (Blake, Radek, & Schröder, 1995).
Chemical Reactions and Properties
The chemical reactivity of tetracyclic and related compounds often involves reactions at functional groups attached to the cyclic framework, including hydroxylation, methylation, and the formation of derivatives through reactions with nucleophiles or electrophiles. These reactions can significantly alter the physical and chemical properties of the compound, leading to diverse applications in materials science, organic synthesis, and potentially pharmaceuticals (Masamoto et al., 1998).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, boiling points, and solubility in various solvents, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure, particularly the functional groups and the overall molecular geometry, which affect intermolecular interactions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and oxidizing ability, are influenced by the presence and position of functional groups within the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity towards various reagents and conditions (Wallfisch et al., 2002).
Scientific Research Applications
NMR Spectra of Cyclic Formals
Research on the early stages of the copolymerization of trioxane and ethylene oxide led to the identification of novel cyclic compounds. These compounds were studied using NMR spectroscopy to precisely assign the signals in their spectra, contributing to a better understanding of their structure and potential applications in polymer chemistry (Yamasaki, Masamoto, & Kanaori, 2000).
Structural Analysis of Tetracyclohexadecane Derivatives
A study on "16-Isopropyl-5,9-dimethyltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-trimethanol ethanol monosolvate" provided insights into the crystal structure of a substituted tetracyclohexadecane derivative. This work highlighted the molecule's potential for forming network structures through hydrogen bonding, suggesting applications in materials science and molecular engineering (Li, Rao, Shang, & Gao, 2011).
Oxidation Reactions and Intramolecular Migration
Another relevant study focused on the reactions of epoxycyclohexadeca-tetraene derivatives, demonstrating new intramolecular oxygen migration pathways. This research may inform the development of novel synthetic strategies in organic chemistry and materials science (Menzek & Altundas, 2006).
Solid-State Conformations of Hexabromocyclododecanes
Investigations into the solid-state conformations and absolute configurations of hexabromocyclododecanes (HBCDs) could also provide a framework for understanding the structural dynamics of complex cyclic compounds similar to the one . This work is significant for environmental chemistry and the design of flame retardants (Heeb et al., 2007).
Anaerobic Transformation of Alkanes
Research on the anaerobic transformation of alkanes by a sulfate-reducing bacterium offers insights into biochemical processes that could relate to the biodegradation or bioconversion of cyclic compounds. This study contributes to our understanding of microbial metabolism and its potential applications in bioremediation and bioenergy (So, Phelps, & Young, 2003).
properties
IUPAC Name |
(1S,4S,9R,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12-,13?,14?,15-,16+,18-,19+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTDZPRNONHJLG-QMVVIZBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(CC([C@@H]1C(C[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73554063 |
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